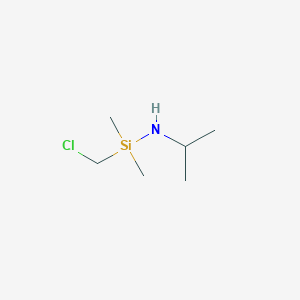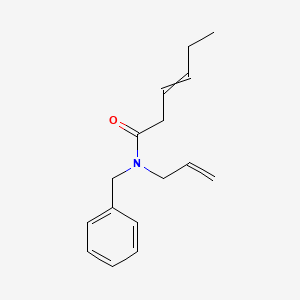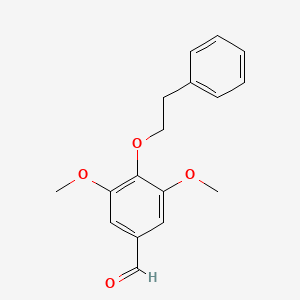
3,5-Dimethoxy-4-phenethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethoxy-4-phenethoxybenzaldehyde: is an organic compound with the molecular formula C16H18O4 It is a derivative of benzaldehyde, characterized by the presence of methoxy and phenethoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-4-phenethoxybenzaldehyde typically involves the reaction of 3,5-dimethoxybenzaldehyde with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: 3,5-Dimethoxy-4-phenethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and phenethoxy groups can be replaced by other substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Bromine in acetic acid, room temperature.
Major Products:
Oxidation: 3,5-Dimethoxy-4-phenethoxybenzoic acid.
Reduction: 3,5-Dimethoxy-4-phenethoxybenzyl alcohol.
Substitution: 3,5-Dimethoxy-4-bromobenzaldehyde (when brominated).
科学的研究の応用
Chemistry: 3,5-Dimethoxy-4-phenethoxybenzaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential bioactive properties. It may be used in the development of new drugs or as a probe to study biochemical pathways.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Research may focus on their anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, dyes, and fragrances. Its unique structure makes it valuable for creating novel materials with specific properties.
作用機序
The mechanism of action of 3,5-Dimethoxy-4-phenethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit bacterial growth by interfering with cell wall synthesis or disrupt signaling pathways in cancer cells, leading to apoptosis.
類似化合物との比較
3,5-Dimethoxybenzaldehyde: Lacks the phenethoxy group, making it less complex and potentially less bioactive.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains a hydroxyl group instead of a phenethoxy group, which may alter its reactivity and biological activity.
3,5-Dimethoxy-4-hydroxyacetophenone: Similar structure but with an acetophenone group, used in different applications.
Uniqueness: 3,5-Dimethoxy-4-phenethoxybenzaldehyde stands out due to the presence of both methoxy and phenethoxy groups, which confer unique chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
143363-46-6 |
|---|---|
分子式 |
C17H18O4 |
分子量 |
286.32 g/mol |
IUPAC名 |
3,5-dimethoxy-4-(2-phenylethoxy)benzaldehyde |
InChI |
InChI=1S/C17H18O4/c1-19-15-10-14(12-18)11-16(20-2)17(15)21-9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3 |
InChIキー |
KARQGIKOUKDBGC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OCCC2=CC=CC=C2)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)

![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
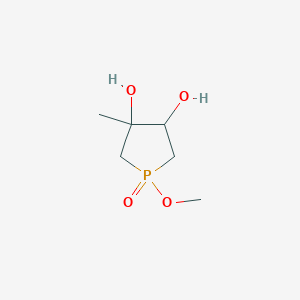
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
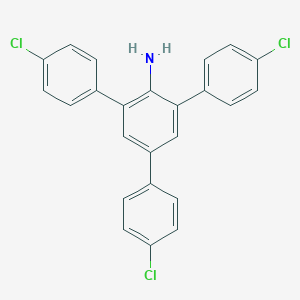
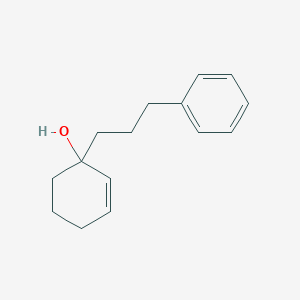
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
